3-Bromo-4-T-butoxyphenylboronic acid
Description
Properties
IUPAC Name |
[3-bromo-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHARAKWVAFYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)(C)C)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 3-Bromo-4-(tert-butoxy)phenylboronic acid
The following technical guide details the structural characteristics, synthetic utility, and handling protocols for 3-Bromo-4-(tert-butoxy)phenylboronic acid . This document is structured for medicinal chemists and process engineers requiring high-fidelity data for scaffold design.
Strategic Reagent Profile: 3-Bromo-4-(tert-butoxy)phenylboronic acid
Molecular Architecture & Physicochemical Profile
3-Bromo-4-(tert-butoxy)phenylboronic acid represents a highly specialized "orthogonality node" in medicinal chemistry. It combines three distinct functional handles—a boronic acid, an aryl bromide, and a protected phenol—on a single benzene core. This trisubstituted scaffold allows for the rapid construction of complex biaryl ether motifs, common in kinase inhibitors (e.g., BTK, JAK) and protein-protein interaction modulators.
Structural Dynamics & Steric Analysis
The molecule features a 1,3,4-substitution pattern that dictates its reactivity profile.
-
Position 1 (Boronic Acid): The primary reactive center. Being para to the alkoxy group and meta to the bromine, it benefits from electron donation (increasing nucleophilicity in transmetallation) while avoiding immediate steric clash from the bulky tert-butyl group.
-
Position 3 (Bromine): Located ortho to the bulky tert-butoxy group. This proximity creates a "steric gate." While the bromine is available for secondary cross-coupling, the adjacent tert-butyl group restricts the approach of bulky ligands, necessitating careful catalyst selection for subsequent reactions at this site.
-
Position 4 (tert-Butoxy): A robust masking group for the phenol. The tert-butyl ether is stable to basic Suzuki conditions but cleavable under acidic conditions (e.g., TFA), revealing the free phenol for hydrogen bonding or further derivatization.
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 272.93 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water. |
| pKa (Boronic Acid) | ~8.5 (Estimated; lowered by electron-withdrawing Br, raised by electron-donating alkoxy) |
| Stability | Prone to protodeboronation under strong acidic conditions or high heat (>100°C) in protic solvents. |
Synthetic Accessibility & Handling
Synthesis Logic
Direct bromination of 4-(tert-butoxy)phenylboronic acid is ill-advised due to the directing power of the alkoxy group favoring the position ortho to itself (Position 3), but the acidic conditions required for bromination often lead to deboronation or deprotection of the acid-labile tert-butyl group.
Preferred Route: Lithium-Halogen Exchange The most reliable synthesis involves the selective lithiation of 2-bromo-1-(tert-butoxy)-4-iodobenzene (or the dibromo analog) followed by boronation.
-
Precursor: 2-Bromo-1-(tert-butoxy)-4-iodobenzene.
-
Exchange: i-PrMgCl or n-BuLi (at -78°C) selectively exchanges the Iodine (weaker C-I bond) over the Bromine.
-
Quench: Addition of Triisopropyl borate (
). -
Hydrolysis: Mild acidic workup (carefully controlled to avoid cleaving the t-Bu ether).
Storage & Dehydration
Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).
-
Storage: Store at 2-8°C under inert atmosphere (Argon).
-
Handling: If precise stoichiometry is required, consider converting to the pinacol ester (in situ or isolated) to eliminate water content variability.
Reactivity & Orthogonal Workflows
The power of this reagent lies in its chemoselectivity . The chart below illustrates the hierarchy of reactivity, allowing for sequential functionalization without protecting group manipulation steps between couplings.
Diagram 1: Chemoselectivity Hierarchy
Caption: Sequential activation strategy. The boronic acid reacts first under standard Suzuki conditions, leaving the sterically hindered bromide intact for subsequent diversification.
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: Coupling of 3-Bromo-4-(tert-butoxy)phenylboronic acid with a heteroaryl chloride (e.g., 4-chloropyridine) while preserving the aryl bromide.
Critical Considerations
-
Base Selection: Use inorganic bases like
or . Avoid strong alkoxides which might induce competitive debromination or elimination. -
Catalyst:
or are preferred. Highly active precatalysts (e.g., XPhos Pd G2) might prematurely activate the aryl bromide. -
Solvent: Dioxane/Water (4:1) provides optimal solubility.
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial with 3-Bromo-4-(tert-butoxy)phenylboronic acid (1.0 equiv, 1.0 mmol, 273 mg).
-
Add Heteroaryl Chloride (1.0 equiv).
-
Add
(2.5 equiv, 2.5 mmol, 345 mg). -
Add
(0.05 equiv, 5 mol%).
-
-
Degassing (Crucial):
-
Add solvent mixture: 1,4-Dioxane (4 mL) and Water (1 mL).
-
Technique: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and protodeboronation.
-
-
Reaction:
-
Seal the vial and heat to 80°C for 4–6 hours.
-
Monitoring: Check by LC-MS. Look for the product mass (M+H). The starting boronic acid may show as the boroxine or boronate ester in LC-MS.
-
Stop Condition: Stop heating once the aryl chloride is consumed. Prolonged heating may lead to hydrolysis of the tert-butyl ether or oxidative addition into the C-Br bond.
-
-
Workup:
-
Dilute with EtOAc and wash with water.
-
Note: Do not use acidic washes (e.g., 1M HCl) during workup to prevent premature cleavage of the tert-butoxy group. Use saturated
or brine.
-
Diagram 2: Experimental Workflow
Caption: Optimized Suzuki coupling workflow emphasizing oxygen exclusion and mild workup conditions to preserve the tert-butyl ether.
Quality Control & Analytical Expectations
Due to the steric crowding and the quadrupole moment of the bromine, the NMR signals are distinct.
-
NMR (DMSO-
):- ~1.35 ppm (s, 9H): The tert-butyl group appears as a sharp singlet.
- ~7.0–8.0 ppm (m, 3H): Aromatic region. The proton at C2 (between B and Br) will appear as a doublet or broad singlet with a slight downfield shift due to the deshielding effect of the adjacent Bromine and Boron.
-
~8.0–8.2 ppm (s, 2H): Boronic acid hydroxyls (
). Note: This signal is broad and concentration-dependent; it may disappear if exchange occurs.
-
Purity Check (HPLC):
-
Boronic acids often streak on silica or reverse-phase columns. For accurate purity assessment, convert a small aliquot to the pinacol ester or analyze using a method with 0.1% Formic Acid to suppress ionization of the boronic acid.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Context: Authoritative review on the stability and reactivity of boronic acids vs. esters, crucial for understanding the handling of the 3-bromo-4-alkoxy scaffold.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Context: The foundational text establishing the orthogonality of boronic acids in the presence of other halides.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Context: Standard reference for the stability profile of tert-butyl ethers (Section: Protection for Phenols) under basic (Suzuki) vs. acidic conditions.
-
Fyfe, J. W. B., & Watson, A. J. B. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 56(41), 12406. Link
- Context: Describes modern methods for synthesizing hindered boronic acids via Lithium-Halogen exchange, relevant to the synthesis of the 3-bromo-4-tert-butoxy deriv
Sources
An In-depth Technical Guide on the Stability of the tert-Butoxy Group in Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxy group is a sterically demanding, electron-donating group frequently incorporated into aryl boronic acids to modulate their electronic properties and solubility, making them valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the stability of the tert-butoxy group under various reaction conditions can be a critical factor influencing reaction outcomes. This guide provides a comprehensive analysis of the factors governing the stability of the tert-butoxy group in aryl boronic acids, offering insights into reaction mechanisms and practical strategies to either preserve or intentionally cleave this functionality.
Introduction: The Dual Role of the tert-Butoxy Group
Aryl boronic acids are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] The introduction of a tert-butoxy substituent onto the aryl ring serves two primary purposes:
-
Electronic Modulation: As an electron-donating group, the tert-butoxy substituent can influence the reactivity of the boronic acid in cross-coupling reactions.
-
Physical Property Modification: The bulky tert-butyl group often enhances the solubility of the aryl boronic acid in organic solvents and can improve its stability.[1]
Despite these advantages, the tert-butoxy group is susceptible to cleavage under certain conditions, a factor that chemists must carefully consider to achieve desired synthetic outcomes. Understanding the stability of this group is paramount for the strategic design of multi-step syntheses and the development of robust drug manufacturing processes.
Mechanisms of tert-Butoxy Group Cleavage
The cleavage of a tert-butyl ether typically proceeds through an acid-catalyzed mechanism.[4][5] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (a neutral alcohol). The subsequent departure of this leaving group is facilitated by the formation of a stable tert-butyl cation.
Acid-Catalyzed Cleavage
The most common pathway for the deprotection of a tert-butoxy group is through treatment with a strong acid.[6]
Mechanism:
-
Protonation: The ether oxygen is protonated by an acid (H-A), forming an oxonium ion.
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a phenol. This step can proceed through either an SN1 or E1 pathway.[4]
-
Deprotonation/Nucleophilic Attack: In an E1 pathway, the carbocation loses a proton to form isobutylene. In an SN1 pathway, a nucleophile attacks the carbocation.
Figure 1: Mechanism of acid-catalyzed cleavage of a tert-butoxy group.
Common acidic reagents for this transformation include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid.[7][8] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.[8]
Stability in the Context of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, typically employing a palladium catalyst and a base.[3][9] The stability of the tert-butoxy group under these conditions is a critical consideration.
Influence of the Base
The choice of base is crucial in a Suzuki-Miyaura reaction. While strong bases are often required for efficient transmetalation, they can also promote side reactions, including protodeboronation and potentially, cleavage of sensitive functional groups.[10][11]
-
Strongly Basic Conditions: While the tert-butoxy group is generally stable to most bases, highly alkaline conditions, especially at elevated temperatures, could potentially lead to degradation, although this is less common than acid-catalyzed cleavage.[12]
-
Weakly Basic and Anhydrous Conditions: To preserve the tert-butoxy group, milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred.[13] Running the reaction under anhydrous conditions can also minimize the risk of protodeboronation, a competing reaction that consumes the boronic acid.[14]
Thermal Stability
High reaction temperatures can also impact the stability of the tert-butoxy group. While generally robust, prolonged heating in the presence of certain reagents may lead to decomposition. Careful optimization of the reaction temperature is therefore essential.
Experimental Protocols and Considerations
Synthesis of 4-(tert-Butoxy)phenylboronic Acid
A common precursor for many cross-coupling reactions is 4-(tert-butoxy)phenylboronic acid. Its synthesis typically involves the Miyaura borylation of the corresponding aryl halide.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-(tert-butoxy)benzene, bis(pinacolato)diboron, and potassium acetate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂, and anhydrous dioxane.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, and the product is purified by crystallization or column chromatography.
Suzuki-Miyaura Coupling with Preservation of the tert-Butoxy Group
This protocol outlines a general procedure for a Suzuki-Miyaura coupling designed to maintain the integrity of the tert-butoxy group.
Step-by-Step Methodology:
-
Reagent Charging: In a reaction vessel, combine the tert-butoxy-substituted aryl boronic acid, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a mild base (e.g., K₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it or by using freeze-pump-thaw cycles.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute it with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Stability under Various Conditions
The following table summarizes the stability of the tert-butoxy group on an aryl boronic acid under different reaction conditions commonly encountered in organic synthesis.
| Condition Category | Reagent/Condition | Stability of tert-Butoxy Group | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Labile | Commonly used for deprotection.[7] |
| Hydrochloric Acid (HCl) | Labile | Effective for cleavage, concentration dependent. | |
| Phosphoric Acid (H₃PO₄) | Labile | A milder alternative for deprotection.[8] | |
| Basic | Potassium Carbonate (K₂CO₃) | Stable | Commonly used in Suzuki couplings.[13] |
| Sodium Hydroxide (NaOH) | Generally Stable | Stability may decrease at high temperatures. | |
| Potassium tert-butoxide (KOtBu) | Stable | Often used in couplings with alkyl halides.[15] | |
| Catalytic | Palladium Catalysts (e.g., Pd(PPh₃)₄) | Stable | The catalyst itself does not cleave the group. |
| Thermal | < 120 °C | Generally Stable | Higher temperatures may require careful evaluation. |
Troubleshooting and Orthogonal Strategies
A key aspect of complex molecule synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.[16][17]
-
Premature Cleavage: If the tert-butoxy group is found to be unstable under the desired reaction conditions, consider switching to a more robust protecting group, such as a benzyl or methyl ether, depending on the subsequent planned transformations.
-
Selective Deprotection: In cases where selective removal of the tert-butoxy group is desired in the presence of other acid-labile groups, milder acidic conditions or enzymatic cleavage could be explored. For instance, using aqueous phosphoric acid can offer selectivity over other protecting groups like Cbz carbamates.[8]
Conclusion
The tert-butoxy group is a valuable substituent for aryl boronic acids, offering beneficial electronic and physical properties. While it is generally stable under the basic conditions of many cross-coupling reactions, it is susceptible to cleavage by strong acids. A thorough understanding of the factors influencing its stability—namely the choice of acid or base, temperature, and reaction time—is crucial for researchers and drug development professionals. By carefully selecting reaction conditions and employing orthogonal protection strategies when necessary, the tert-butoxy group can be effectively managed to achieve the desired synthetic outcomes in the creation of complex molecules.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vaia.com [vaia.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 26. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
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- 31. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. reddit.com [reddit.com]
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- 37. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
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- 40. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 41. tert-Butyl Ethers [organic-chemistry.org]
- 42. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 43. tert-Butyl Esters [organic-chemistry.org]
- 44. researchgate.net [researchgate.net]
- 45. Preparation of (S)-tert-ButylPyOx and Palladium-catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 46. pubs.acs.org [pubs.acs.org]
- 47. Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 48. rsc.org [rsc.org]
- 49. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization: The Role of Halogenated tert-Butoxyphenylboronic Acids in High-Fidelity Cross-Coupling and Drug Design
Executive Summary
This technical guide examines the synthesis, reactivity, and medicinal utility of halogenated tert-butoxyphenylboronic acids . These specialized building blocks occupy a unique chemical space, combining the steric bulk and lipophilicity of the tert-butoxy group with the electronic modulation of halogen substituents.
For the drug discovery scientist, these scaffolds offer a "privileged" geometry for filling hydrophobic pockets while modulating metabolic stability. For the process chemist, they present specific challenges—namely, the acid lability of the tert-butyl ether and the propensity for protodeboronation in electron-rich systems. This guide provides actionable protocols to navigate these challenges.
Part 1: Structural Mechanics & Chemical Architecture
The utility of halogenated tert-butoxyphenylboronic acids lies in the interplay between three structural domains. Understanding this triad is essential for rational ligand design.
The tert-Butoxy Shield (Sterics & Lipophilicity)
Unlike a simple methoxy group, the tert-butoxy group (
-
Conformational Lock: The bulky group forces the phenyl ring into specific dihedral angles relative to protein binding pockets, often improving selectivity (the "Magic Methyl" effect amplified).
-
Lipophilicity: It significantly increases
compared to hydroxyl or methoxy analogs, enhancing membrane permeability. -
Acid Lability: The ether linkage is susceptible to cleavage under strong acidic conditions (forming the phenol and isobutylene), acting as a latent phenol handle.
The Halogen Modulator (Electronics)
Halogens (
-
Metabolic Blocking: Fluorine at the metabolic "soft spots" (adjacent to the ether) can retard oxidative dealkylation by Cytochrome P450s.
-
Acidity Tuning: Electron-withdrawing halogens lower the
of the boronic acid, accelerating the transmetallation step in Suzuki couplings.
The Boronic Acid Warhead
The
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: Structural decomposition of the scaffold showing how each component influences physicochemical and synthetic properties.
Part 2: Synthetic Methodologies
Synthesizing these compounds requires bypassing the inherent incompatibility between the acid-labile tert-butyl ether and the Lewis-acidic conditions often used in boronic acid generation.
Comparison of Primary Routes
| Feature | Method A: Cryogenic Lithiation | Method B: Pd-Catalyzed Borylation (Miyaura) |
| Precursor | Aryl Bromide/Iodide | Aryl Bromide/Triflate/Chloride |
| Reagents | ||
| Conditions | ||
| Tolerance | Low (Incompatible with ketones, esters) | High (Tolerates carbonyls, nitriles) |
| Scalability | Difficult (Exotherms, cryogenic) | Excellent (Batch or Flow) |
| Suitability | Best for simple halogenated ethers | Best for complex, multi-functional scaffolds |
Representative Protocol: Synthesis of 3-Fluoro-4-(tert-butoxy)phenylboronic acid
This protocol uses Method A (Lithiation) , which is generally more cost-effective for early-stage building blocks where functional group tolerance is not the limiting factor.
Phase 1: Precursor Synthesis (Etherification)
Target: 1-Bromo-3-fluoro-4-(tert-butoxy)benzene.
Note: Direct alkylation of phenols with tert-butyl halides is sluggish (
-
Charge: A reactor with 4-bromo-2-fluorophenol (
equiv) and ( ). -
Catalyst: Add
( equiv) followed by ( equiv). -
Reaction: Heat to reflux (
) for 18 hours. The group undergoes thermal rearrangement/decarboxylation to form the tert-butyl ether. -
Workup: Wash with
(removes unreacted phenol) and brine. Dry over and concentrate.
Phase 2: Borylation (Lithium-Halogen Exchange)
Critical Control Point: The workup pH must not drop below 4.0 to prevent cleavage of the tert-butyl ether.
-
Setup: Flame-dry a 3-neck flask under Argon. Add the aryl bromide from Phase 1 (
) and anhydrous THF ( ). Cool to . -
Lithiation: Add
( in hexanes, ) dropwise over 20 mins. Maintain internal temp . Stir for 1 hour. -
Trapping: Add Triisopropyl borate (
) rapidly. (Note: Isopropyl esters hydrolyze slower than methyl esters, allowing controlled workup). -
Warm-up: Allow solution to warm to room temperature over 2 hours.
-
Hydrolysis (The Delicate Step):
-
Cool to
. -
Add
(aqueous) to quench. -
Adjust pH to ~5-6 using
dropwise. DO NOT use concentrated HCl or lower pH < 4.
-
-
Isolation: Extract with EtOAc. Wash organic layer with water (to remove boronic acid oligomers/anhydrides). Crystallize from Hexane/EtOAc.
Part 3: The Suzuki-Miyaura Nexus
Coupling electron-rich boronic acids (like tert-butoxyphenyl) with sterically hindered halides presents a specific failure mode: Protodeboronation . The electron-donating ether increases electron density on the ring, facilitating the hydrolytic cleavage of the C-B bond before transmetallation can occur.
Optimization Strategy
-
Base Selection: Use weak bases (
or ) rather than strong hydroxides/alkoxides to minimize protodeboronation. -
Water Control: While water is needed for the catalytic cycle, excess water accelerates deboronation. Use a biphasic system (Toluene/Water 10:1) or anhydrous conditions with a specific water equivalent added.
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) to accelerate the transmetallation step, outcompeting the decomposition pathway.
Workflow Visualization: The Catalytic Cycle & Failure Modes
Figure 2: The Suzuki-Miyaura cycle highlighting the competition between productive transmetallation and destructive protodeboronation.[1]
Part 4: Medicinal Chemistry Applications[2][3]
Metabolic Liability vs. Stability
The tert-butyl ether is often used as a bioisostere for a phenyl ring or a bulky alkyl group. However, it is not metabolically inert.
-
Primary Metabolic Route: Oxidative O-dealkylation by CYP450 enzymes (releasing the free phenol).
-
Stabilization: Introducing a Fluorine atom ortho to the ether oxygen (e.g., 3-fluoro-4-tert-butoxyphenyl) withdraws electron density, making the
-carbons less susceptible to radical abstraction during the P450 catalytic cycle.
Case Study: Lipophilicity Modulation
Replacing a methoxy group (
-
Crossing the Blood-Brain Barrier (BBB): Increasing lipophilicity to improve CNS penetration.
-
Filling Hydrophobic Pockets: Targeting deep, lipophilic active sites in kinases or nuclear receptors.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(31), 10891–10902. Link
-
Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6, 2655-2665.[2] Link
- Bartolini, M., et al. (2003). Synthesis of tert-butyl ethers from phenols and tert-butyl esters or anhydrides. Synlett, (12), 1873-1876. (Source for the Mg(ClO4)
-
Sigma-Aldrich. (2024). Product Specification: 4-tert-Butoxyphenylboronic acid. Link (General physical property verification).
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-4-tert-butoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the application of 3-Bromo-4-tert-butoxyphenylboronic acid. The protocols and insights provided herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Power of Controlled Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The subject of this guide, 3-Bromo-4-tert-butoxyphenylboronic acid, is a versatile building block. The presence of the electron-donating tert-butoxy group and the bromine atom on the same aromatic ring, along with the boronic acid functionality, presents both opportunities and challenges in its application. This guide will delve into the critical parameters for achieving successful and high-yielding coupling reactions with this specific substrate.
Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic protocol. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Palladium(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the Palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Palladium(0) catalyst.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling 3-Bromo-4-tert-butoxyphenylboronic acid
The structure of 3-Bromo-4-tert-butoxyphenylboronic acid necessitates careful consideration of the reaction conditions. The electron-rich nature of the phenyl ring due to the tert-butoxy group can influence the oxidative addition step, while the steric bulk of the tert-butyl group may impact the overall reaction kinetics.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and the accompanying ligand is critical for a successful coupling. For electron-rich aryl bromides, catalysts that are both electron-rich and sterically hindered often provide the best results.
| Catalyst/Pre-catalyst | Ligand | Rationale and Key Features | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | A bulky biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.[5] | 1-3 |
| Pd₂(dba)₃ | XPhos | Another highly effective biarylphosphine ligand for challenging couplings, including those with sterically hindered substrates.[5] | 1-3 |
| Pd(PPh₃)₄ | PPh₃ (intrinsic) | A common and versatile catalyst, though sometimes less effective for sterically demanding or electron-rich substrates compared to more modern ligand systems.[6] | 2-5 |
| PEPPSI™-IPr | IPr (NHC) | An N-heterocyclic carbene (NHC) ligand-based pre-catalyst known for its high stability and activity. | 1-3 |
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[4] For sterically hindered boronic acids, a stronger base is often necessary to drive the reaction to completion.[7]
| Base | Strength | Comments | Typical Equivalents |
| K₂CO₃ | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures.[6] | 2-3 |
| K₃PO₄ | Strong | Often a superior choice for sterically hindered or electron-rich substrates, typically used in anhydrous organic solvents.[6][7] | 2-3 |
| Cs₂CO₃ | Strong | Highly effective, particularly for difficult couplings, due to its solubility in organic solvents and the "cesium effect".[6][7] | 2-3 |
Solvent System: The Reaction Environment
The choice of solvent influences the solubility of the reactants and the catalyst, as well as the reaction temperature. Aprotic polar solvents are commonly employed.[7]
| Solvent | Key Properties | Typical Use Case |
| Dioxane | Aprotic, polar | A versatile solvent for a wide range of Suzuki couplings. Often used with a small amount of water. |
| Toluene | Aprotic, non-polar | Another common choice, particularly for reactions requiring higher temperatures.[6] |
| Tetrahydrofuran (THF) | Aprotic, polar | Suitable for many couplings, often at lower to moderate temperatures.[7] |
| Dimethylformamide (DMF) | Aprotic, polar | Can be effective but may lead to side reactions at higher temperatures. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4-tert-butoxyphenylboronic acid with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.
Materials and Reagents:
-
3-Bromo-4-tert-butoxyphenylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-tert-butoxyphenylboronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Preparation: In a separate vial, dissolve Palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous dioxane. Stir for 10-15 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe, followed by the addition of anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Diagram
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air-sensitive ligands and pre-catalysts. Prepare the catalyst solution fresh. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[6][7] | |
| Low reaction temperature | Increase the reaction temperature, ensuring solvent stability. | |
| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and a carefully controlled amount of water if required. Consider using boronic esters which can be more stable. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| Catalyst decomposition | Use a more robust ligand or pre-catalyst. | |
| Difficulty in Purification | Formation of closely related byproducts | Optimize reaction conditions to improve selectivity. Employ high-performance liquid chromatography (HPLC) for purification if necessary. |
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-4-tert-butoxyphenylboronic acid is a powerful tool for the synthesis of a wide array of valuable compounds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and clean conversions. The protocols and guidelines presented in this document serve as a robust starting point for developing optimized conditions for specific synthetic targets.
References
-
Chen, L., Liu, Y., & Zhang, Y. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121-7123. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, University of the Witwatersrand]. [Link]
-
Mhlongo, N. N., & Bala, M. D. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Saudi Chemical Society, 22(8), 956-965. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Shinde, T. B., & Kategaonkar, A. H. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1276-1284. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Ardeshirfard, H., Elhamifar, D., & Shaker, M. (2023). Synthesis of biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction in the presence of Pd-imidazolium@Fe3O4. Journal of Molecular Structure, 1291, 136009. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. Retrieved February 15, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Ma, D., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3333-3335. [Link]
-
Kumar, S., & Kumar, V. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2736. [Link]
-
Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
-
Egan-Morriss, C., Cheung, C. K., Nunn, E., & Lloyd, J. R. (2024). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). B-Alkyl Suzuki Couplings. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
Sources
Application Note: Chemoselective Cross-Coupling of Bromo-Aryl Boronic Acids
This guide details the protocols for the chemoselective cross-coupling of bromo-aryl boronic acids . It addresses the inherent "bifunctional paradox" where a molecule containing both a nucleophile (boronic acid) and an electrophile (bromide) risks uncontrollable self-polymerization.
The industry-standard solution described here utilizes N-Methyliminodiacetic Acid (MIDA) boronates to reversibly mask the boron reactivity, enabling iterative, modular synthesis.[1]
Introduction: The Bifunctional Paradox
Bromo-aryl boronic acids (e.g., Br-Ar-B(OH)2) represent a unique challenge in organic synthesis. Under standard Suzuki-Miyaura conditions, the palladium catalyst cannot distinguish between the internal boronic acid of Molecule A and the external boronic acid reagent. This leads to two primary failure modes:
-
Homocoupling/Polymerization: The Br of one molecule reacts with the B(OH)2 of another identical molecule, forming oligomers.
-
Loss of Stoichiometry: The active catalyst is consumed by side reactions, reducing the yield of the desired cross-coupled product.
To achieve chemoselectivity, the reactivity of the boron center must be orthogonally modulated . This guide utilizes the MIDA boronate platform, which rehybridizes the boron atom from reactive
Strategic Framework: The MIDA Solution
The MIDA ligand forms a dative bond with the boron atom (B←N), filling the empty p-orbital required for transmetalation.
- -Hybridized Boron (Reactive): Open p-orbital allows interaction with [Pd-OH] complexes.
- -Hybridized MIDA Boronate (Inert): The p-orbital is occupied by the nitrogen lone pair. The complex is stable to anhydrous cross-coupling conditions (up to 80°C) but hydrolyzes rapidly in mild aqueous base to restore reactivity.
Experimental Protocols
Protocol A: Protection of Bromo-Aryl Boronic Acids
Objective: Convert unstable Br-Ar-B(OH)2 into stable Br-Ar-B(MIDA).
Reagents:
-
Bromo-aryl boronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 – 1.5 equiv)
-
Solvent: Toluene/DMSO (10:1) or pure Toluene (if solubility permits)
-
Dean-Stark apparatus[2]
Procedure:
-
Setup: Charge a round-bottom flask equipped with a stir bar and a Dean-Stark trap with the bromo-aryl boronic acid and MIDA.
-
Solvation: Add Toluene/DMSO mixture (0.2 M concentration relative to boronic acid).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water drives the equilibrium toward the MIDA ester.
-
Monitoring: Monitor by TLC (MIDA boronates are typically silica-stable and move differently than free acids).
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with diethyl ether.
-
If soluble: Concentrate solvent, redissolve in minimal Acetone, and precipitate by slow addition of Diethyl Ether.[2]
-
-
Yield: Vacuum dry the resulting white crystalline solid.
Protocol B: Chemoselective Coupling (The "Halide-Selective" Step)
Objective: React the Bromide of Br-Ar-B(MIDA) with an external Boronic Acid R-B(OH)2.
Reaction:
Reagents:
-
Electrophile: Br-Ar-B(MIDA) (1.0 equiv)
-
Nucleophile: R-B(OH)2 (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)
-
Note: SPhos is highly effective for deactivated aryl chlorides/bromides.
-
-
Base: K3PO4 (3.0 equiv, anhydrous)[3]
-
Solvent: THF or Dioxane (0.1 M)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charge: Add Br-Ar-B(MIDA), R-B(OH)2, Pd(OAc)2, SPhos, and K3PO4.
-
Solvent: Add anhydrous THF/Dioxane.
-
Reaction: Heat to 60°C for 12–24 hours.
-
Critical Control: The reaction must be anhydrous . Water promotes MIDA hydrolysis. The use of anhydrous K3PO4 is strictly required to maintain the MIDA protecting group.
-
-
Purification:
-
Dilute with EtOAc, quench with water.
-
Wash organic layer with brine.
-
Dry over MgSO4 and concentrate.
-
Chromatography: Purify via standard silica gel flash chromatography. (Elute with EtOAc/MeOH mixtures if necessary; MIDA boronates are polar).
-
Protocol C: Deprotection (Releasing the Boronic Acid)
Objective: Hydrolyze R-Ar-B(MIDA) to R-Ar-B(OH)2 for the next cycle.
Reagents:
-
MIDA Boronate R-Ar-B(MIDA)
-
Base: NaOH (1.0 M aqueous)
-
Solvent: THF
Procedure:
-
Dissolve the MIDA boronate in THF (0.15 M).
-
Add NaOH (3.0 equiv).
-
Stir at room temperature for 10–30 minutes.
-
Monitoring: TLC will show the disappearance of the MIDA spot and the appearance of the boronic acid (often streaks on silica).
-
-
Quench: Add Phosphate Buffer (pH 7.0) or dilute HCl to neutralize.
-
Extraction: Extract immediately with EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Homocoupling of MIDA reagent | Hydrolysis of MIDA group during coupling. | Ensure reaction is strictly anhydrous. Switch base from K3PO4 to anhydrous CsF or K2CO3. Check solvent water content. |
| Low Conversion | Catalyst deactivation. | Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase temperature to 80°C (MIDA is stable up to ~100°C in non-aqueous media). |
| Protodeboronation | Unstable boronic acid partner.[7] | Use a boronic ester (Pinacol) as the nucleophile partner instead of the free acid. |
| Poor Solubility | MIDA boronates are polar. | Use polar aprotic solvents like DMF or DMSO, or use THF/MeOH mixtures for purification. |
Visualizing the Iterative Cycle
The following diagram illustrates the "Iterative Cross-Coupling" (ICC) engine. The cycle allows the continuous addition of building blocks without side reactions.
Caption: The MIDA Boronate Iterative Cross-Coupling Cycle. Note the orthogonality between the reactive Bromide and the protected Boron species.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5]
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids." Journal of the American Chemical Society.[5]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Sigma-Aldrich. "MIDA Boronates Technical Guide." Merck KGaA.
Sources
- 1. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Overcoming the "Ortho Effect" in Suzuki-Miyaura Coupling
Topic: Palladium Catalysts for Coupling Sterically Hindered Boronic Acids Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
The Suzuki-Miyaura cross-coupling of sterically hindered substrates—particularly those possessing ortho,ortho-disubstitution on both coupling partners (tetra-ortho biaryls)—remains a significant challenge in medicinal chemistry. Standard catalytic systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail due to two competing failure modes: slow transmetalation leading to catalyst decomposition, and rapid protodeboronation of the hindered boronic acid.
This guide details the application of Third/Fourth-Generation (G3/G4) Buchwald Precatalysts and Pd-PEPPSI-IPent systems. These catalysts utilize "flexible steric bulk" to stabilize monoligated Pd(0) species, facilitating oxidative addition while creating the necessary open coordination sphere for difficult transmetalation steps.
The Mechanistic Challenge
In hindered couplings, the rate-determining step often shifts from oxidative addition to transmetalation .
-
** steric Congestion:** Large substituents at the ortho positions of the aryl halide and boronic acid physically block the approach of the boronate species to the Pd(II) center.
-
Protodeboronation: Because transmetalation is slow, the boronic acid (activated by base into a boronate) spends more time in the reaction mixture, increasing the likelihood of hydrolytic C-B bond cleavage (protodeboronation), yielding the uncoupled arene (
).[1]
Visualization: The Hindered Catalytic Cycle
The following diagram illustrates the critical "Monoligated Pathway" required for hindered substrates.
Caption: The monolithic pathway essential for hindered substrates. Note the critical bottleneck at Transmetalation where catalyst decomposition and protodeboronation compete.
Catalyst Selection Strategy
The choice of ligand is binary based on the degree of steric hindrance.
| Substrate Class | Steric Profile | Recommended Catalyst System | Key Ligand Feature |
| Moderately Hindered | One partner is di-ortho substituted; other is mono- or unsubstituted. | XPhos Pd G4 or SPhos Pd G4 | SPhos: High stability, secondary Pd-arene interaction. XPhos: Excellent for aryl chlorides.[2][3] |
| Severely Hindered | Both partners are di-ortho substituted (Tri- or Tetra-ortho coupling). | Pd-PEPPSI-IPent | Flexible Bulk: The isopentyl chain wraps the metal center but flexes to allow substrate entry. |
| Base-Sensitive | Substrates prone to rapid protodeboronation (e.g., 2-pyridine boronic acids). | XPhos Pd G4 | Fast oxidative addition allows coupling at lower temperatures, preserving the boronic acid. |
Experimental Protocols
Protocol A: The "Gold Standard" for Tetra-Ortho Biaryls
Targeting extreme steric hindrance using the PEPPSI-IPent system.
Materials:
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%) [CAS: 1639433-66-5]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Base: KOH (Solid, pellets crushed immediately before use)
-
Atmosphere: Argon or Nitrogen (Strict deoxygenation required)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) and cool under a stream of argon.
-
Solids Addition: Charge the vial with:
-
Degassing: Seal the vial. Evacuate and backfill with argon three times.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 v/v).
-
Note: The high concentration (0.5 M with respect to halide) is preferred to accelerate bimolecular steps.
-
-
Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).
-
Why? High stirring speed is essential in biphasic systems to maximize the interfacial surface area for phase-transfer of the base.
-
-
Monitoring: Monitor via HPLC/UPLC after 2 hours. If conversion halts but starting material remains, add a second charge of boronic acid (0.5 equiv).
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.
Protocol B: Coupling Unstable Boronic Acids (SPhos G4)
Targeting substrates where the boronic acid decomposes faster than it couples.
Materials:
-
Catalyst: SPhos Pd G4 (1–3 mol%) [CAS: 1599466-81-5]
-
Base: K₃PO₄ (anhydrous, finely ground)
-
Solvent: Toluene / Water (10:1)[4]
Step-by-Step Methodology:
-
Pre-activation Avoidance: Unlike older protocols, do not premix the catalyst. G4 precatalysts activate only upon heating in the presence of base.
-
Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), SPhos Pd G4 (2 mol%), and K₃PO₄ (2.0 equiv) to the vial.
-
Solvent: Add Toluene/Water (10:1). The low water content minimizes the concentration of OH⁻, reducing the rate of protodeboronation.
-
Temperature: Heat to 60–80°C .
-
Insight: SPhos is exceptionally active. Lower temperatures (relative to PEPPSI) often suffice and protect the boronic acid.
-
Troubleshooting & Optimization Logic
Decision Tree for Optimization
Use the following logic flow to diagnose reaction failures.
Caption: Diagnostic workflow for identifying failure modes in hindered couplings.
Data: Base Selection Impact
The choice of base drastically alters the outcome for hindered substrates.
| Base | pKa (conj.[6] acid) | Application | Risk |
| K₃PO₄ | ~12.3 | Best General Choice. Mild enough to suppress protodeboronation; strong enough for activation. | Low solubility in pure toluene. |
| KOH / NaOH | ~15.7 | Required for PEPPSI. Essential for extremely hindered (tetra-ortho) couplings to force transmetalation. | High risk of protodeboronation. |
| Cs₂CO₃ | ~10.3 | Solubility Specialist. Use in pure organic solvents (DMF/Dioxane) when water must be excluded. | Often too weak for tetra-ortho substrates. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Hindered Substrates." Journal of the American Chemical Society, 2007.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009.
-
Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.[6]
-
Sigma-Aldrich. "User Guide: Buchwald Precatalysts G3 and G4." Technical Application Note.
-
Organ, M. G., et al. "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls." Journal of Organic Chemistry, 2017. [2]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing self-coupling polymerization of 3-Bromo-4-tert-butoxyphenylboronic acid
Subject: Prevention of Self-Coupling Polymerization in AB-Type Monomers
The "AB-System" Paradox
The Core Issue: You are working with an AB-type monomer . Your molecule contains both a nucleophilic handle (Boronic Acid, "A") and an electrophilic handle (Aryl Bromide, "B") on the same aromatic ring.
Under standard Suzuki-Miyaura conditions, the Palladium catalyst does not distinguish between your intended cross-coupling partner and the starting material itself. The result is uncontrolled head-to-tail oligomerization , creating a mixture of dimers, trimers, and intractable tars (polyphenylene derivatives) rather than your desired product.
The Solution: To prevent this, you must break the symmetry of reactivity. You cannot have both "A" and "B" active simultaneously. The industry-standard solution is Iterative Cross-Coupling (ICC) using MIDA boronates to mask the boron species until the precise moment of reaction.
Strategic Solutions
Strategy A: The MIDA Boronate Shield (Recommended)
Best for: High-precision synthesis, complex scaffolds, and storage stability.
This strategy involves converting the unstable boronic acid into a N-methyliminodiacetic acid (MIDA) boronate .[1][2][3]
-
Mechanism: MIDA ligands rehybridize the Boron atom from reactive
(planar) to unreactive (tetrahedral). -
Result: The C-Br bond remains reactive to oxidative addition, but the C-B bond is inert to transmetallation. You can couple the bromide end without touching the boron end.[4]
Strategy B: Kinetic Control (Slow Addition)
Best for: Simple end-capping reactions where MIDA synthesis is not feasible.
If you must use the free boronic acid, you must keep its concentration in the reaction vessel near zero relative to the coupling partner.
-
Technique: Syringe pump addition of the AB-monomer into a solution containing the catalyst and the excess coupling partner.
Experimental Protocols
Protocol 1: Synthesis of the MIDA Boronate (Protection)
Goal: Stabilize the 3-Bromo-4-tert-butoxyphenylboronic acid for storage or selective reaction.
Reagents:
-
3-Bromo-4-tert-butoxyphenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 - 1.5 equiv)
-
Solvent: Toluene:DMSO (10:1) or Benzene:DMSO (10:1)
Step-by-Step:
-
Dissolution: Combine the boronic acid and MIDA in the solvent mixture in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves for smaller scales).
-
Reflux: Heat to reflux (approx. 110°C for Toluene) with vigorous stirring. The reaction relies on the removal of water to drive the equilibrium toward the ester.
-
Monitoring: Monitor by TLC. The MIDA boronate is typically more polar than the free acid but distinct.
-
Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, concentrate the solvent and precipitate with diethyl ether.
-
Purification: Wash the solid with ether/water. MIDA boronates are stable to silica gel chromatography (elute with EtOAc/MeOH mixtures).
Critical Note on tert-Butoxy Stability: The tert-butoxy group is acid-labile. Avoid strong acids during workup. MIDA formation is neutral/thermal, which preserves the protecting group.
Protocol 2: Controlled Cross-Coupling (De-protection/Coupling)
Goal: React the MIDA-protected monomer with an external Aryl Halide (Ar-X).
Reagents:
-
MIDA-protected monomer (1.0 equiv)
-
Aryl Halide Partner (1.0 equiv)
-
Catalyst: Pd(OAc)2 / SPhos (or Pd(dppf)Cl2)
-
Base: K3PO4 (3.0 equiv) or aq. NaOH (mild)
-
Solvent: THF:Water (5:1)
Step-by-Step:
-
Hydrolysis (In-situ): The aqueous base slowly hydrolyzes the MIDA ligand, releasing the reactive
boronic acid slowly into the mixture. -
Coupling: Because the Aryl Halide partner is present in stoichiometric concentration, the released boronic acid reacts with the partner faster than it can find another molecule of itself to polymerize.
-
Temperature: Run at 60°C.
-
Observation: The slow release mimics the "syringe pump" effect chemically, suppressing homocoupling.
Visualization of Failure vs. Success
Diagram 1: The Mechanism of Failure (Uncontrolled Polymerization)
Caption: Without protection, the Pd catalyst inserts into the C-Br bond and transmetallates with the C-B bond of the same species, leading to "Head-to-Tail" oligomerization.
Diagram 2: The MIDA Solution (Iterative Cross-Coupling)
Caption: MIDA protection locks the boron (sp3), preventing self-reaction. Aqueous base releases the reactive species only when the coupling partner is ready.
Troubleshooting & FAQ
Q1: My reaction mixture turned black immediately upon heating. What happened? A: This is "Palladium Black" precipitation, often caused by rapid homocoupling consuming the ligand or destabilizing the catalyst.
-
Fix: Switch to the MIDA protection strategy. If you cannot, increase the ligand-to-metal ratio (e.g., SPhos:Pd 2:1) and lower the temperature.
Q2: Can I use acidic hydrolysis to remove the MIDA group? A: No. Your molecule contains a tert-butoxy group. Strong acids (like HCl or TFA) will cleave the tert-butyl ether, leaving you with a phenol. You must use basic hydrolysis (NaHCO3 or NaOH), which is orthogonal to the ether protecting group.
Q3: I see a spot on TLC that moves just above the baseline. Is that my polymer? A: Likely yes. Oligomers of aryl boronic acids streak heavily on silica. Pure MIDA boronates usually run as distinct spots (Rf 0.3 - 0.5 in EtOAc/MeOH).
Q4: Why not just use the Pinacol ester (Bpin)?
A: Pinacol esters are more stable than free acids, but they are still
Quantitative Data: Stability Comparison
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| Boron Hybridization | |||
| Polymerization Risk | High | Moderate | Negligible |
| Shelf Stability | Low (Dehydrates to boroxine) | High | Very High |
| Chromatography | Streaks/Decomposes | Stable | Stable |
| Deprotection | N/A | Hard (Oxidative) | Easy (Mild Base) |
References
-
Gillis, E. P., & Burke, M. D. (2007).[1][3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids.[2] Journal of the American Chemical Society.[1][3][5]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and hydrolytically labile under mild conditions. Journal of the American Chemical Society.[1][3][5]
Sources
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
Avoiding protodeboronation of tert-butoxyphenylboronic acids
Topic: Mitigation of Protodeboronation in tert-Butoxyphenylboronic Acids Ticket ID: B-TBU-DEBOR-001 Status: Open
Executive Summary: The "Ipso-Paradox"
You are likely encountering low yields with tert-butoxyphenylboronic acids because you are fighting a fundamental paradox of Suzuki-Miyaura coupling. The tert-butoxy group is a strong electron-donating group (EDG). While EDGs generally activate the aryl ring for electrophilic attack, they simultaneously destabilize the C-B bond under basic conditions.
The Failure Mode:
In the presence of base (essential for transmetalation), the boronic acid forms a boronate anion (
The Solution Strategy: To fix this, we must either:
-
Kinetic Bypass: Couple faster than the species can decompose (High-activity Catalysts).
-
Concentration Control: Keep the concentration of the vulnerable boronate anion near zero (MIDA Boronates / Slow Release).
-
Hydrolytic Lockout: Remove the proton source entirely (Anhydrous Conditions).
Diagnostic Workflows
A. Troubleshooting Decision Tree
Use this logic flow to determine the correct protocol adjustment for your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of Suzuki coupling failure.
B. Mechanistic Pathway of Failure
Understanding the enemy is the first step to defeating it. This diagram illustrates why the base causes the C-B bond to break.
Figure 2: The competition between productive coupling and destructive protodeboronation.
Technical Q&A: Troubleshooting & Optimization
Scenario A: The "Standard" Aqueous Failure
Q: I am using standard conditions (Pd(PPh3)4, Na2CO3, DME/Water), but I only get 20% yield and 70% tert-butoxybenzene. Why?
A: Your reaction conditions are creating a "perfect storm" for protodeboronation.
-
High pH: Aqueous carbonate creates a high concentration of the boronate anion.
-
Water Source: Water acts as the proton source for the cleavage.[1]
-
Slow Catalyst: Pd(PPh3)4 is a "slow" catalyst. The rate of decomposition (
) is faster than the rate of transmetalation ( ).
Fix: Switch to Anhydrous Conditions .
-
Base: Use finely ground, anhydrous
or . -
Solvent: Dry Dioxane or Toluene.
-
Additive: A trace amount of water (1-2 eq.) is sometimes needed for the boroxine-to-boronic acid equilibrium, but bulk water must be avoided. Alternatively, use Potassium Trimethylsilanolate (TMSOK) as a soluble, anhydrous base source [1].
Scenario B: The "MIDA" Solution
Q: I've heard MIDA boronates are stable. Can I use tert-butoxyphenyl MIDA boronate instead?
A: Yes, this is the most robust solution. MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized. This coordination number (4) prevents the boron from interacting with the base to form the reactive boronate anion until the MIDA group is hydrolyzed.
-
Mechanism: Under "slow release" conditions (mild aqueous base), the MIDA ester hydrolyzes slowly, releasing the active boronic acid in low concentrations.[2]
-
Benefit: The standing concentration of the unstable boronate anion is kept extremely low, statistically favoring the reaction with the Palladium catalyst over the reaction with a proton [2].
Scenario C: Catalyst Selection
Q: If I can't change my base, which catalyst should I use?
A: You need a catalyst with a high turnover frequency (TOF) to "outrun" the decomposition.
-
Recommended: XPhos Pd G4 or SPhos Pd G4 .
-
Why: These bulky, electron-rich Buchwald ligands facilitate extremely fast oxidative addition and transmetalation. SPhos is particularly effective for sterically hindered or electron-rich systems [3].
Validated Experimental Protocols
Protocol 1: The "Slow Release" MIDA Method (Recommended)
Best for: Scale-up and highly unstable substrates.
| Reagent | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| t-Butoxyphenyl MIDA Boronate | 1.2 - 1.5 equiv | Stable precursor |
| Pd(OAc)2 | 0.05 equiv | Pre-catalyst |
| SPhos | 0.10 equiv | Ligand |
| K3PO4 (aq, 3.0 M) | 5.0 equiv | Base |
| THF / Water | 10:1 ratio | Solvent system |
Procedure:
-
Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)2, and SPhos.[3]
-
Add THF and the aqueous K3PO4 solution.
-
Seal and heat to 60°C .
-
Crucial Step: Vigorous stirring is required. The slow hydrolysis of the MIDA ester releases the active boronic acid in situ, which is immediately consumed by the catalyst.
Protocol 2: The Anhydrous "Speed" Method
Best for: Rapid screening or when MIDA esters are unavailable.
| Reagent | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| t-Butoxyphenylboronic Acid | 1.5 equiv | Excess required |
| XPhos Pd G4 | 0.02 - 0.05 equiv | High-speed catalyst |
| K3PO4 (Anhydrous) | 3.0 equiv | Finely ground |
| 1,4-Dioxane | 0.2 M conc. | Anhydrous (Dry) |
Procedure:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add solid reagents (Boronic acid, Base, Catalyst, Halide).
-
Add anhydrous Dioxane.
-
Heat to 80-100°C .
-
Note: If conversion stalls, add 0.5 equiv of water . (Paradoxically, totally dry conditions can sometimes stall the boroxine cycle, but start dry first).
References
-
Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society.
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.
Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.
Sources
Improving yields in Suzuki coupling of electron-rich aryl boronic acids
Technical Support Center: Suzuki Coupling of Electron-Rich Aryl Boronic Acids
Case ID: SC-ERBA-Opt Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Synthesis Support Center.
You are experiencing low yields with electron-rich aryl boronic acids (e.g., 2,6-dimethoxyphenylboronic acid, aminophenylboronic acids). This is a known "instability class" in cross-coupling.[1] Unlike electron-deficient boronic acids which are Lewis acidic and stable, electron-rich variants are highly nucleophilic at the ipso-carbon, making them prone to rapid protodeboronation (hydrolysis of the C-B bond) before they can participate in the catalytic cycle.
This guide prioritizes kinetic control : we must accelerate the cross-coupling (transmetallation) to outcompete the decomposition.
Module 1: Diagnostic & Mechanism (The "Why")
Before optimizing, confirm the failure mode.
-
Symptom: Starting material (halide) remains, but boronic acid is consumed.
-
Diagnosis: Rapid protodeboronation.[2] The boronic acid hydrolyzed to the corresponding arene (Ar-H) faster than it transmetallated to the Palladium center.
The Kinetic Race: In a successful Suzuki reaction, the boronate (formed by base) must attack the Pd(II) center. In a failed reaction, the boronate grabs a proton from the solvent (water/alcohol).
Figure 1: The kinetic competition. Electron-rich substituents increase electron density at the ipso-carbon, significantly lowering the activation energy for the red path (Decomposition).
Module 2: Troubleshooting & Optimization FAQs
Q1: Which ligand system should I use to outrun decomposition?
Recommendation: Use Buchwald Dialkylbiaryl Phosphines , specifically SPhos or XPhos .
-
The Logic: To beat protodeboronation, you must accelerate the transmetallation step.
-
Mechanism: These ligands are bulky and electron-rich.[2][3]
-
SPhos: The methoxy groups on the ligand provide stability to the Pd(0) species, but the bulk creates a highly active Pd(II) center that facilitates rapid transmetallation, even with sterically hindered or unstable boronic acids.
-
XPhos: Ideal for aryl chlorides.
-
-
Avoid: Older generation ligands like PPh3 or dppf. They are often too slow for these unstable substrates.
Q2: My boronic acid decomposes immediately upon adding base. How do I manage this?
Recommendation: Switch to Anhydrous Fluoride Conditions or Slow Addition .
-
Standard Aqueous Base (Risk: High): Carbonates (K2CO3) in water/dioxane generate high concentrations of the reactive boronate anion immediately. In the presence of water, protonation is rapid.
-
Solution A (Anhydrous Activation): Use CsF (Cesium Fluoride) or TBAF in anhydrous THF or Dioxane. The fluoride anion activates the boronic acid to form [Ar-B(OH)2F]- which is capable of transmetallation but lacks the high concentration of protons found in aqueous media.
-
Solution B (Slow Addition): Add the boronic acid (dissolved in solvent) via syringe pump over 1–2 hours. This keeps the instantaneous concentration of the boronate low, statistically favoring the reaction with the Pd catalyst over the bimolecular decomposition or homocoupling.
Q3: Are there stable alternatives to these boronic acids?
Recommendation: Yes, use MIDA Boronates or Potassium Organotrifluoroborates .
-
MIDA Boronates: These are sp3-hybridized boron species. They are chemically inert (cannot transmetallate or hydrolyze) until the MIDA group is hydrolyzed.
-
The "Slow Release" Trick: Under aqueous basic conditions, the MIDA group slowly falls off, releasing the active boronic acid in minute concentrations. This mimics the "syringe pump" technique chemically, keeping the active species concentration low enough to avoid decomposition but high enough to couple.
Module 3: Experimental Protocols
Protocol A: The "Buchwald" Method (For moderately unstable acids)
Best for: 2,6-dimethoxyphenylboronic acid or similar electron-rich systems.
Reagents:
-
Catalyst: XPhos Pd G4 (2–5 mol%) [Alternatively: Pd(OAc)2 + XPhos (1:2 ratio)]
-
Base: K3PO4 (0.5 M aqueous solution) – Phosphate is gentler than Carbonate.
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2 mol%) to a vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen accelerates phenol formation/decomposition).
-
Solvent: Add degassed THF (Concentration ~0.2 M).
-
Activation: Add degassed 0.5 M K3PO4 (2.0 equiv) via syringe.
-
Reaction: Stir vigorously at 40–60 °C.
-
Note: Electron-rich acids often degrade faster at high heat (80°C+). Keep temperature moderate if possible.
-
-
Monitor: Check LCMS at 1 hour. If Ar-H (deboronated product) is major, switch to Protocol B.
Protocol B: Anhydrous Fluoride Method (For highly unstable acids)
Best for: Substrates that decompose instantly in water.
Reagents:
-
Catalyst: Pd(PPh3)4 or Pd2(dba)3/SPhos
-
Base: CsF (Cesium Fluoride) - Must be dry/anhydrous.
-
Solvent: Anhydrous Dioxane
Step-by-Step:
-
Dry: Flame-dry your glassware. Moisture is the enemy here.
-
Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (2.0 equiv), CsF (3.0 equiv), and Catalyst (5 mol%) inside a glovebox or under active Argon flow.
-
Solvent: Add Anhydrous Dioxane.
-
Reaction: Heat to 80–100 °C. The fluoride activates the boron without supplying protons for hydrolysis.
Module 4: Decision Matrix (Graphviz)
Use this flowchart to determine your next experiment.
Figure 2: Troubleshooting decision tree for Suzuki coupling failures.
Summary of Optimization Data
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Ligand | PPh3, dppf | SPhos, XPhos | Accelerates transmetallation to outcompete hydrolysis [1]. |
| Base | NaOEt, Na2CO3 (Strong/Aqueous) | K3PO4, CsF | Weaker bases or anhydrous fluoride reduce proton source availability [2]. |
| Boron Source | Boronic Acid | MIDA Boronate | "Slow release" mechanism prevents accumulation of unstable species [3].[1][4] |
| Solvent | DMF/Water | THF, Dioxane (Anhydrous) | Reduces proton availability for the decomposition pathway. |
References
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[5]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[5]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[6] Journal of the American Chemical Society.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting acid sensitivity of tert-butoxy group during workup
Topic: Troubleshooting Acid Sensitivity of the tert-Butoxy Group
Executive Summary
While the tert-butoxy (
Part 1: Diagnostic Workflow
Before altering your synthesis, use this decision tree to pinpoint the source of instability.
Figure 1: Diagnostic workflow for identifying the source of tert-butoxy cleavage.
Part 2: Critical FAQs & Troubleshooting
Q1: My
-butyl ester survives the reaction but disappears on the silica column. Why?
The "Silent" Acid: Standard silica gel is not neutral. The surface is covered in silanol groups (Si-OH) with a pKa ranging from 4.5 to 8.5 depending on hydration [1].[1]
-
Mechanism: As your compound moves through the column, the local concentration of acidic silanols is high relative to your compound. The silanols protonate the carbonyl oxygen of the ester, facilitating an E1-type elimination of isobutylene.
-
The Fix: You must neutralize the stationary phase.[2] Pre-washing the column or doping the eluent with 1% Triethylamine (TEA) effectively "caps" these acidic sites.
Q2: I am using a Lewis Acid (e.g., AlCl
, BF
, TMSOTf) elsewhere in the molecule. Will my
-BuO group survive?
Risk Level: High.
While
-
The Trap: Even if the reaction works, quenching is the danger zone. Aluminum salts (from LAH or DIBAL reductions) can act as Lewis acids during concentration, coordinating to the ether/ester oxygen and triggering cleavage.
-
The Fix: You must sequester the metal before concentration. Use a Rochelle’s Salt workup (Protocol C) to chelate Aluminum or Boron residues preventing them from concentrating with your product.
Q3: What is the actual mechanism of this "accidental" cleavage?
It is an SN1-like fragmentation. Unlike primary esters which hydrolyze via nucleophilic attack at the carbonyl (SN2/Addition-Elimination),
Figure 2: SN1 fragmentation pathway. Note that the rate-limiting step is the formation of the stable tert-butyl cation [2].
Part 3: Standard Operating Procedures (Protocols)
Protocol A: Buffered Aqueous Workup
Use this when your product is acid-sensitive, and you need to remove salts or polar impurities.
-
Preparation: Prepare a pH 7.0 Phosphate Buffer (dissolve 1.7g KH
PO and 2.3g Na HPO in 100mL water) or a 0.5M Citrate Buffer (adjusted to pH 6.0-6.5). -
Execution:
-
Dilute reaction mixture with organic solvent (EtOAc or DCM).
-
Wash with buffer solution (keep cold, 0-5°C) instead of water or NH
Cl. -
Do not use saturated NH
Cl (pH ~4.5-5) or NaHSO (pH ~1) for -butyl esters.
-
-
Drying: Dry organic layer over Na
SO (neutral) rather than MgSO (can be slightly acidic/Lewis acidic).
Protocol B: Neutralized Silica Chromatography
Mandatory for Boc-amines and t-butyl esters prone to streaking or decomposition.
Method 1: The Slurry Pre-treat (Recommended)
-
Prepare your silica slurry using your starting eluent (e.g., Hexanes).
-
Add 1-2% v/v Triethylamine (TEA) to the slurry.
-
Pour the column and flush with 2 column volumes of the eluent containing 1% TEA.
-
Crucial: Run your purification using eluent containing 0.5% TEA .
Method 2: The Solid Load
-
If solid loading, do not dissolve your compound in pure DCM if it is trace acidic (DCM degrades to HCl over time).
-
Pass DCM through a small plug of basic alumina before dissolving your sample, or add 1 drop of TEA to the loading solvent.
Protocol C: Rochelle’s Salt Workup (Aluminum Scavenging)
Essential for LAH/DIBAL reductions containing t-butyl groups.
-
Quench: Dilute reaction (at 0°C) with Et
O. Add water dropwise until gas evolution ceases. -
Addition: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt).
-
Ratio: Use ~20 mL of sat. solution per gram of LAH/DIBAL used.[3]
-
-
Stir: Vigorously stir the biphasic mixture at room temperature.
-
Visual Cue: Stir until the grey emulsion dissipates and two clear layers form (typically 1-3 hours).
-
-
Separation: Separate layers. The Aluminum is now sequestered in the aqueous tartrate complex, preventing Lewis-acid cleavage of your ether/ester during rotary evaporation [3].
Part 4: Stability Data & Comparison
Not all tert-butoxy groups are created equal. Use this table to assess risk.
| Motif | Structure | Acid Sensitivity | Workup Risk | Recommended pH Limit |
| R-O- | Low | Low (Lewis Acids only) | > 1.0 | |
| R-COO- | Moderate | High (Silica/NH | > 4.5 | |
| Boc Carbonate | R-NH-Boc | High | Very High (Thermal/Acid) | > 5.0 |
| R-O-CO-O- | High | High | > 5.0 |
References
-
Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (See Chapter 5: Carboxyl Protecting Groups). Link
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for Aluminum workups). Link
Sources
Validation & Comparative
A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Tert-Butoxyphenyl Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of phenolic compounds, the tert-butoxyphenyl group serves as a crucial protecting group. Understanding its behavior under mass spectrometric analysis is paramount for structural elucidation and reaction monitoring. This guide provides an in-depth comparison of the fragmentation patterns of tert-butoxyphenyl derivatives, supported by established mechanistic principles and experimental data. We will explore the causality behind the observed fragmentation, compare it to alternative phenol protection strategies, and provide a practical workflow for obtaining high-quality mass spectra.
Introduction: The Role of the Tert-Butoxyphenyl Group and Mass Spectrometry
The tert-butyl ether is a commonly employed protecting group for the hydroxyl moiety of phenols due to its stability in a wide range of chemical conditions and its susceptibility to cleavage under acidic conditions.[1] In drug development and organic synthesis, confirming the successful installation or removal of this protecting group is a routine analytical challenge. Electron Ionization Mass Spectrometry (EI-MS) is a powerful and widely accessible technique for this purpose, providing a unique fragmentation "fingerprint" of the molecule.[2] This guide will focus on the characteristic fragmentation pathways of tert-butoxyphenyl derivatives under EI-MS, which are dominated by the lability of the tert-butyl group.
Fundamental Fragmentation Mechanisms of Tert-Butoxyphenyl Derivatives
Upon electron ionization, the tert-butoxyphenyl derivative forms a molecular ion (M•+). The subsequent fragmentation is primarily dictated by the stability of the resulting fragments. The most characteristic fragmentation pathway involves the cleavage of the C-O bond between the oxygen atom and the tert-butyl group.
Alpha-Cleavage: The Genesis of the Base Peak
The predominant fragmentation event for tert-butoxyphenyl ethers is the α-cleavage leading to the loss of a tert-butyl radical (•C(CH₃)₃). This results in the formation of a stable phenoxy cation. However, a more favorable pathway is the cleavage with charge retention on the tert-butyl group, forming the highly stable tert-butyl cation at m/z 57. This ion is often the base peak in the mass spectrum of compounds containing a tert-butyl group.[3][4]
Simultaneously, the cleavage can result in the formation of a phenol radical cation at m/z 94 (for the parent tert-butyl phenyl ether) through the loss of isobutylene. This rearrangement is a key diagnostic feature.
A representative fragmentation scheme for tert-butyl phenyl ether is depicted below:
Figure 1: Primary fragmentation pathways of tert-butyl phenyl ether.
Secondary Fragmentation Pathways
Less prominent but still diagnostically significant is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an ion at [M-15]+.[5] For tert-butyl phenyl ether, this would be observed at m/z 135. Subsequent fragmentation of the phenol radical cation (m/z 94) can also occur, following the characteristic fragmentation pattern of phenol itself, which includes the loss of carbon monoxide (CO) to yield an ion at m/z 66 and the loss of a formyl radical (HCO•) to give an ion at m/z 65.[6][7]
Comparative Analysis with Other Phenol Protecting Groups
The fragmentation pattern of the tert-butoxyphenyl group is distinct when compared to other common phenol protecting groups. This section provides a comparative overview to aid in the identification of unknown compounds.
| Protecting Group | Characteristic Fragmentation | Key Fragment Ions | Comments |
| Tert-Butyl Ether | Loss of tert-butyl cation or isobutylene | m/z 57 (often base peak), [M-56]•+ | Highly characteristic and predictable fragmentation. |
| Methyl Ether (Anisole) | Loss of •CH₃, followed by loss of CO | [M-15]+, [M-15-28]+ | The molecular ion is typically prominent. |
| Benzyl Ether | Cleavage to form the tropylium ion | m/z 91 (base peak) | The tropylium ion is a very stable and dominant fragment. |
| Silyl Ethers (e.g., TBDMS) | Loss of the alkyl group from silicon | [M-R]+ (e.g., [M-57]+ for t-Bu) | Fragmentation is dominated by the silyl group.[3] |
| Acetyl Ester | Loss of ketene | [M-42]•+ | Characteristic of acetate esters. |
Table 1: Comparison of fragmentation patterns of common phenol protecting groups.
The clear and dominant signal at m/z 57 for the tert-butyl group provides a significant advantage in identifying its presence, even in complex mixtures. In contrast, the fragmentation of other protecting groups can sometimes be less straightforward or may overlap with the fragmentation of the core molecule.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum of a Tert-Butoxyphenyl Derivative
This section provides a generalized workflow for the analysis of a tert-butoxyphenyl derivative using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Figure 2: General workflow for GC-MS analysis of a tert-butoxyphenyl derivative.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the tert-butoxyphenyl derivative in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.
-
-
Instrument Setup (Typical GC-MS Conditions):
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This will ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8] This is a standard energy that provides reproducible fragmentation patterns for library matching.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight, for example, m/z 40 to 500.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to your compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M•+), if present. For tert-butoxyphenyl derivatives, it may be of low intensity or absent.
-
Identify the base peak and other significant fragment ions.
-
Compare the observed fragmentation pattern with the expected pattern discussed in this guide. Specifically, look for the prominent ion at m/z 57 and the [M-56]•+ ion.
-
Conclusion
The mass spectrometric fragmentation of tert-butoxyphenyl derivatives is characterized by predictable and diagnostically useful pathways, primarily driven by the formation of the stable tert-butyl cation. This distinct fragmentation pattern, particularly the presence of a dominant peak at m/z 57, allows for confident identification and differentiation from other phenol protecting groups. By following a systematic experimental approach, researchers can reliably obtain high-quality mass spectra to support their synthetic and analytical endeavors in drug discovery and development.
References
-
Quilliam, M. A., & Yaraskavitch, J. M. (1985). TERT-BUTYLDIPHENYLSILYL DERIVATIZATION FOR LIQUID CHROMATOGRAPHY AND MASS SPECTROMETRY. Journal of Liquid Chromatography, 8(3), 449-461. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved February 12, 2024, from [Link]
-
e-chimica. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol [Video]. YouTube. [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]
-
Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
-
Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2953. [Link]
-
Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. [Link]
-
ACD/Labs. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. Retrieved February 12, 2024, from [Link]
-
Lee, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
NIST. (n.d.). 4-tert-Butylphenol, TMS derivative. In NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2025). A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop-2- enylidene]malononitrile as a matrix in MALDI TOF MS: Chemical adduction of matrix to analyte amino groups. [Link]
-
Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 317-327. [Link]
-
LibreTexts. (2021, August 15). 2.1: Introduction to Mass Spectrometry. In Mass Spectrometry. [Link]
-
Dalton Transactions. (2016, September 5). A simple tool for the analysis of air- and moisture-sensitive organometallic complexes by electron ionization mass spectrometry. [Link]
-
ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real?. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
MassBank. (2008, October 21). tert-butyl phenyl ether. [Link]
-
Springer Protocols. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved February 12, 2024, from [Link]
-
ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
Teesch, L. M., & Adams, J. (1989). Electron impact mass spectrometry of BHT and its alteration products. Biomedical & Environmental Mass Spectrometry, 18(3), 207-217. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 12, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 12, 2024, from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
Sources
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
Precision in Stoichiometry: Validating Boronic Acid Purity via Diol-Complexation Titration
Part 1: The Stoichiometry Trap
In the synthesis of active pharmaceutical ingredients (APIs), particularly via Suzuki-Miyaura coupling, the stoichiometry of the boronic acid is a critical quality attribute (CQA). However, boronic acids present a unique analytical challenge: variable hydration .
Unlike most reagents, arylboronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines). This equilibrium is driven by entropy and water content. A "98% pure" bottle of Phenylboronic acid by HPLC may actually contain 10-20% boroxine by mass. If you calculate stoichiometry based on the monomer’s molecular weight, you will inadvertently add a large excess of boron, leading to homocoupling side reactions and difficult purification.
Standard HPLC is deceptive here because the boroxine hydrolyzes back to the monomer on the column, masking the initial composition. Quantitative NMR (qNMR) is powerful but requires expensive internal standards and specific deuterated solvents to slow the exchange.
Diol-Complexation Titration remains the gold standard for process chemists. It is robust, cost-effective, and directly measures the effective boron content, which is the only metric that matters for reaction stoichiometry.
Part 2: The Mechanism (The "Why")
To validate this method, one must understand why simple acid-base titration fails. Boronic acids are Lewis acids, not Brønsted acids. They do not release a proton; they accept a hydroxide ion from water (
The Solution: Adding a cis-1,2-diol (like D-Mannitol or D-Sorbitol) creates a cyclic boronate ester. This ester is significantly more acidic (
Visualization: The Diol Activation Pathway
Figure 1: The thermodynamic pathway. Hydrolysis of the boroxine (red) feeds the monomer (yellow), which is trapped by the diol (green) to form a titratable species.
Part 3: Comparative Analysis
The following table contrasts the Diol-Titration method against common alternatives.
| Feature | Diol-Complexation Titration | Quantitative NMR (qNMR) | HPLC (UV/Vis) |
| Primary Output | Effective Weight (Stoichiometry) | Absolute Purity (Molar) | Chromatographic Purity |
| Boroxine Detection | Indirect (measures total Boron) | Direct (if exchange is slow) | Blind (hydrolyzes on column) |
| Accuracy | High (<0.5% error) | High (<1% error) | Low for stoichiometry |
| Cost per Run | Low (<$1 reagents) | High (Deuterated solvents) | Medium (Solvents/Columns) |
| Throughput | Medium (5-10 mins/sample) | Low (Acquisition + Processing) | High (Automated) |
| Limitation | Requires gram-scale (typ. >100mg) | Requires internal standard | Response factors vary |
Part 4: The Self-Validating Protocol
Objective: Determine the Purity (% w/w) and Effective Molecular Weight (EMW) of an arylboronic acid sample.
Reagents & Equipment[1][2][3]
-
Titrant: 0.1 N or 1.0 N NaOH (Standardized).
-
Complexing Agent: D-Mannitol (Solid, ACS Grade). Note: Mannitol is preferred over Sorbitol for its slightly better solubility profile in this specific matrix.
-
Solvent: Deionized water (CO2-free, boiled or purged).
-
Indicator: Phenolphthalein (1% in EtOH) or a calibrated pH Electrode.
Step-by-Step Methodology
-
System Blank (The Zero Point):
-
Dissolve 10.0 g of D-Mannitol in 50 mL of CO2-free water.
-
Add 3 drops of phenolphthalein.
-
Titrate with NaOH to a faint pink endpoint. Record volume as
. -
Why? Mannitol is slightly acidic; this subtracts the background.
-
-
Standard Validation (The Trust Anchor):
-
Weigh exactly ~100 mg of Boric Acid (ACS Grade, >99.5%) .
-
Dissolve in 50 mL water + 10.0 g Mannitol.
-
Titrate to endpoint. Calculate purity.
-
Acceptance Criteria: Result must be 99.5% ± 0.5%. If not, re-standardize your NaOH.
-
-
Sample Analysis:
-
Accurately weigh (
) approx. 1.0 mmol of the boronic acid sample (e.g., ~122 mg for Phenylboronic acid). -
Transfer to a 250 mL Erlenmeyer flask.
-
Add 50 mL CO2-free water. Note: Some arylboronic acids dissolve slowly; mild heating is acceptable, but cool to RT before titrating.
-
Add 10.0 g D-Mannitol . Stir until fully dissolved.
-
Titrate with NaOH (
) to the same faint pink endpoint (pH ~8.5). Record Volume ( ).
-
Calculation
1. Purity (% w/w):
2. Effective Molecular Weight (EMW):
This is the number you actually need for your reaction stoichiometry.
Usage: If your EMW is 115 g/mol (theoretical is 121.9 g/mol ), your sample is dehydrated (boroxine rich). You should use 115 g/mol to calculate equivalents for your Suzuki coupling.
Workflow Diagram
Figure 2: The self-validating titration workflow ensuring background correction.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]
-
Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[3] Tetrahedron, 60(49), 11205–11209. [Link]
-
Hach Company. (2019).[4] Boric Acid Titration Method 8014. Hach Technical Support Library. [Link]
-
National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis: Standard Reference Material® 951c Boric Acid. [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.hach.com [cdn.hach.com]
Comparative Guide: Infrared Spectroscopy of Tert-Butoxy vs. Boronic Acid Groups
Executive Summary
In drug discovery and materials science, the tert-butoxy group (
Distinguishing these groups via Infrared (IR) spectroscopy requires moving beyond simple peak tables. This guide analyzes the specific vibrational modes that act as "fingerprints" for these moieties, specifically addressing the diagnostic "gem-dimethyl doublet" of the tert-butoxy group and the dynamic dehydration equilibrium of boronic acids that often confounds analysis.
The Tert-Butoxy Signature ( -BuO)
The "Rabbit Ears" Diagnostic
While the C-O stretch is chemically significant, it is often obscured in the "fingerprint region" (
Unlike a simple methyl group (singlet at
-
Primary Diagnostic: Split peak (Doublet) at
and .-
Visual Analogy: Often called "rabbit ears" in spectral interpretation.
-
Intensity: Medium-Strong.
-
-
Secondary Diagnostic: C-H Stretching at
.-
Nuance: Look for a shoulder at
which is higher than typical methylene ( ) stretches.
-
-
Tertiary Diagnostic: C-O Stretching at
.-
Warning: Highly variable depending on the electronic nature of the attached R-group (e.g., tert-butyl ether vs. tert-butyl ester).
-
Comparative Analysis: -BuO vs. Alternatives
| Functional Group | C-H Bending ( | C-O Stretch | Diagnostic Note |
| Doublet ( | Strong ( | The split peak is definitive. | |
| Methoxy ( | Singlet ( | Strong ( | Lacks the 1300s doublet. |
| Isopropyl ( | Doublet (Equal intensity) | Strong | Doublet is often perfectly symmetric; |
The Boronic Acid Challenge ( )
The Dehydration Trap
Boronic acids are "shape-shifters." In the solid state, they exist in an equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer). This transformation releases water and dramatically alters the IR spectrum.
The Boronic Acid Signature (Monomer):
-
O-H Stretch: Broad, strong band at
.-
differentiation: Broader than phenols, but less "ragged" than carboxylic acid dimers.
-
-
B-O Stretch: Strong, broad band at
.-
Conflict: This overlaps directly with the tert-butyl doublet region.
-
-
B-OH Deformation: Out-of-plane bending at
.
The Boroxine Signature (Anhydride):
-
Loss of O-H: The
region clears up. -
Boroxine Ring Stretch: A sharp, diagnostic band appears at
. -
B-O Shift: The B-O stretch often sharpens and shifts slightly higher (
).
Visualizing the Equilibrium
The following diagram illustrates the chemical transition that dictates the spectral shift.
Figure 1: The dynamic equilibrium between Boronic Acid and Boroxine. Sample preparation (grinding/heating) can drive this reaction, creating spectral artifacts.
Experimental Protocol: Minimizing Artifacts
To accurately identify these groups, you must choose a sampling technique that does not induce dehydration (boronic acids) or obscure surface features.
Protocol A: Nujol Mull (Recommended for Boronic Acids)
Why: Grinding with KBr generates heat and pressure, driving the dehydration of boronic acids into boroxines. KBr is also hygroscopic, complicating the O-H region.
-
Preparation: Place 2-5 mg of sample in an agate mortar.
-
Mulling: Add 1-2 drops of Nujol (mineral oil). Gently mix; do not grind aggressively.
-
Measurement: Sandwich the mull between NaCl or ZnSe plates.
-
Validation: Check for C-H stretches at
(Nujol background). The Boronic O-H ( ) and Boroxine Ring ( ) regions are free of Nujol interference.
Protocol B: ATR (Attenuated Total Reflectance)
Why: Fast and non-destructive, but requires care with contact pressure.
-
Crystal Selection: Diamond or ZnSe.
-
Application: Apply sample to the crystal.
-
Pressure: Apply minimal pressure required for contact. High pressure on a boronic acid can mechanically force dehydration or lattice deformation.
-
Scan: 4000 to 600
.
Decision Logic & Data Summary
Workflow for Identification
Use this logic flow to assign peaks in a spectrum containing potential Boron or Alkoxy groups.
Figure 2: Logical workflow for distinguishing Boronic Acids, Boroxines, and t-Butoxy groups.
Summary Table: Diagnostic Peaks
| Vibrational Mode | Frequency ( | Intensity | Assignment |
| C-H Stretch | Medium | Methyl C-H (asymmetric) | |
| C-H Bend (Umbrella) | Med-Strong | Gem-dimethyl doublet (Diagnostic) | |
| C-O Stretch | Strong | Ether/Ester linkage | |
| Boronic Acid | |||
| O-H Stretch | Broad | H-bonded Hydroxyl | |
| B-O Stretch | Strong | B-O Asymmetric Stretch | |
| B-OH Bend | Medium | Out-of-plane deformation | |
| Boroxine (Anhydride) | |||
| Ring Deformation | Medium | Boroxine Ring "Breathing" | |
| O-H Stretch | Absent | - | Dehydration confirmed |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for gem-dimethyl doublet assignment).
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science. Link (Discusses Boroxine ring formation and IR characterization).
-
Lietard, A., & Wexler, D. (2011). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Chemistry of Materials. Link (Definitive source for the
boroxine diagnostic band). - Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
Comparative Guide: Structural Dynamics and Supramolecular Utility of Halogenated Phenylboronic Acids
Executive Summary
In the realm of crystal engineering and drug discovery, halogenated phenylboronic acids are not merely chemical intermediates—they are sophisticated supramolecular synthons . Their "performance" is defined by their ability to form predictable hydrogen-bonded networks and their stability against dehydration into boroxines.
This guide objectively compares the structural behaviors of 4-Fluorophenylboronic acid (4-F-PBA) and 4-Chlorophenylboronic acid (4-Cl-PBA) . While both utilize the canonical boronic acid dimer, their secondary packing motifs diverge significantly, dictating their utility in co-crystallization and shelf-life stability.
Mechanistic Foundation: The Homodimer[1]
Before comparing specific derivatives, one must understand the baseline "engine" of these structures. Boronic acids typically crystallize as centrosymmetric dimers linked by pairwise hydrogen bonds.
-
The Synthon: The
motif involves two O-H...O hydrogen bonds. -
Conformation: The syn-anti conformation is energetically favored, allowing the formation of a planar six-membered ring (including the two boron atoms).
-
Relevance: This dimer is the primary "docking port" for co-crystallization with Active Pharmaceutical Ingredients (APIs).
Visualization: Interaction Hierarchy
The following diagram illustrates how halogen substitution perturbs the standard dimerization process.
Caption: Hierarchy of supramolecular assembly. The primary hydrogen bond dimer is perturbed by the specific nature of the halogen substituent.
Comparative Analysis: Fluoro- vs. Chloro-Derivatives
This section contrasts the two most common halogenated derivatives used in crystal engineering.
Product A: 4-Fluorophenylboronic Acid (The "Mimic")
-
Structural Behavior: Fluorine is small (van der Waals radius ~1.47 Å) and highly electronegative but has low polarizability. In crystal lattices, it often mimics hydrogen.
-
Key Interaction: Weak C-H...F contacts. It rarely acts as a strong structure-directing agent.
-
Performance:
-
Pros: High solubility in polar organic solvents; minimal steric disruption of the boronic acid dimer.
-
Cons: High disorder probability; "slippery" potential energy surface leads to polymorphism; weak synthon fidelity.
-
Product B: 4-Chlorophenylboronic Acid (The "Anchor")
-
Structural Behavior: Chlorine is larger (~1.75 Å) and polarizable, possessing a distinct
-hole (positive electrostatic potential cap). -
Key Interaction: Halogen Bonding (XB).[1] The Cl atom can form linear interactions with oxygen atoms (Cl...O) or Type II halogen-halogen contacts (Cl...Cl).
-
Performance:
-
Pros: Excellent "anchor" for crystal engineering; forms robust, directional supramolecular chains; stabilizes the lattice against dehydration.
-
Cons: Lower solubility; steric bulk can twist the phenyl ring out of coplanarity with the boronic acid group.
-
Data Summary: Performance Metrics
| Feature | 4-Fluorophenylboronic Acid | 4-Chlorophenylboronic Acid |
| Primary Synthon | ||
| Secondary Interaction | C-H...F (Weak, Isotropic) | C-Cl...O / C-Cl...Cl (Strong, Directional) |
| Dehydration Risk | High (Readily forms Boroxine) | Medium (Lattice energy stabilizes acid) |
| Melting Point | ~260°C (often decomposes) | ~290°C (higher lattice stability) |
| Solubility (MeOH) | High (>50 mg/mL) | Moderate (~20-30 mg/mL) |
| Engineering Utility | Space-filling, polarity adjustment | Structural directing agent (XB donor) |
Stability & Dehydration: The Boroxine Cycle
A critical "performance" failure in boronic acids is their inadvertent dehydration to boroxines (cyclic trimers) during storage or crystallization. This transformation is reversible but complicates structural analysis.
-
Mechanism:
-
Halogen Effect:
-
4-F-PBA: The crystal lattice is less tightly packed (weaker secondary forces), allowing water to escape more easily. It converts to boroxine faster under ambient dry conditions.
-
4-Cl-PBA: The halogen bonds (Cl...O) cross-link the dimers, increasing the activation energy required to break the lattice and release water. It is physically more stable on the shelf.
-
Experimental Protocol: Controlled Crystallization
To obtain high-quality single crystals suitable for XRD while preventing boroxine formation, strict humidity control is required.
Materials
-
Reagent: 20 mg of Halogenated Phenylboronic Acid.
-
Solvent: THF/Water (95:5 v/v) or Acetone/Water. Note: The presence of water is crucial to suppress boroxine formation.
-
Vessel: 4 mL glass vial with a pierced parafilm cap.
Step-by-Step Methodology
-
Dissolution: Dissolve 20 mg of the boronic acid in 1.5 mL of THF. Sonicate for 2 minutes to ensure complete dissolution.
-
Water Spike: Add 50
of deionized water.-
Causality: This shifts the equilibrium to the left (Acid side), preventing dehydration during the initial evaporation phase.
-
-
Filtration: Filter through a 0.45
PTFE syringe filter into a clean vial. Nucleation sites (dust) must be removed to prevent rapid precipitation. -
Slow Evaporation: Cover with Parafilm and poke 3 small holes. Store at 4°C (refrigerator).
-
Reasoning: Lower temperature increases the strength of H-bonds and slows evaporation, favoring the kinetic acid product over the thermodynamic boroxine product.
-
-
Harvesting: Crystals should appear within 48-72 hours. Mount immediately in Paratone oil; do not let them dry out on the slide, or surface dehydration will degrade the diffraction pattern.
Analytical Workflow: Acid vs. Boroxine[3][4][5]
Distinguishing the acid from the anhydride (boroxine) is the most common challenge. Use this logic flow:
Caption: Analytical decision matrix for verifying boronic acid integrity prior to full structural refinement.
References
-
PubChem. (2025).[2][3] 4-Fluorophenylboronic acid | C6H6BFO2.[3] National Library of Medicine. [Link]
-
PubChem. (2025).[2][3] 4-Chlorophenylboronic acid | C6H6BClO2.[2][4] National Library of Medicine. [Link]
-
Tokunaga, Y., et al. (2002).[5] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Mandal, K., et al. (2025).[6] Quantitative Insights into the Role of Halogen and Triel Bonds in the formation of Isostructural Co-crystals. Physical Chemistry Chemical Physics.[6] [Link]
-
Hampton Research. (2025). Crystal Growth 101: General Guidelines. [Link]
Sources
- 1. Nature of the Hydrogen Bond Enhanced Halogen Bond | MDPI [mdpi.com]
- 2. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenylboronic acid | SIELC Technologies [sielc.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
High-Fidelity Purity Assessment of 3-Bromo-4-tert-butoxyphenylboronic Acid: A Comparative Guide to Elemental Analysis Standards
Topic: Elemental analysis standards for 3-Bromo-4-tert-butoxyphenylboronic acid Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical).
Executive Summary
In the precise landscape of pharmaceutical intermediate qualification, 3-Bromo-4-tert-butoxyphenylboronic acid (CAS: 223440-98-0) presents a "Schrödinger’s Purity" problem. As a Suzuki-Miyaura coupling partner, its stoichiometry is critical. However, standard Elemental Analysis (EA) frequently yields failing results not due to impurity, but due to the compound's intrinsic thermodynamic instability (dehydration to boroxine) and refractory combustion behavior (boron carbide formation).
This guide objectively compares three analytical standards: Standard Automated CHN , Oxidative Flux Combustion (Optimized EA) , and Quantitative NMR (qNMR) . We provide experimental evidence demonstrating why qNMR must be the primary standard for purity, while Optimized EA serves as the secondary standard for compositional verification.
The Core Challenge: The "Chameleon" Stoichiometry
Unlike stable organic solids, aryl boronic acids exist in a dynamic equilibrium between the free acid and the cyclic trimer (boroxine anhydride).
-
Free Acid Form:
(Theoretical Carbon: 44.01% ) -
Boroxine Form:
(Theoretical Carbon: 47.11% )
A "pure" sample dried aggressively in a vacuum oven may partially dehydrate, raising the carbon content to ~46%. A standard analyst might interpret this as solvent contamination or impurity, whereas it is simply a change in hydration state. Furthermore, boron atoms form refractory carbides (
Comparative Analysis: Method Performance
Method A: Standard Automated CHN (The "Legacy" Failure)
-
Technique: Flash combustion at 950°C in oxygen/helium stream.
-
Status: NOT RECOMMENDED without modification.
-
Failure Mode: Incomplete combustion. The boron oxide (
) glass forms a protective coating over unburnt carbon (encapsulation), leading to low %C readings (e.g., finding 42% instead of 44%). -
Verdict: High risk of false rejection of valid material.
Method B: Oxidative Flux Combustion (The "EA" Standard)
-
Technique: Combustion with added oxidants (Vanadium Pentoxide,
or Tungsten Oxide, ). -
Status: RECOMMENDED for Compositional Verification.
-
Mechanism: The additive acts as a flux, breaking the
glass and supplying localized oxygen to ensure complete conversion of carbides to . -
Verdict: Accurate for %C and %H, provided the hydration state (Acid/Boroxine ratio) is known.
Method C: Quantitative NMR (qNMR) (The "Gold" Standard)
-
Technique:
-NMR with an internal standard (e.g., Maleic Acid or TCNB) in . -
Status: RECOMMENDED for Purity Assessment.
-
Mechanism: Measures molar ratio directly. The hydration state (Acid vs. Boroxine) does not affect the integration of the aromatic protons relative to the internal standard.
-
Verdict: The only method that yields an absolute purity value independent of the drying history.
Data Presentation: Theoretical vs. Experimental Scenarios
The following table illustrates why standard EA is misleading and how qNMR resolves the ambiguity.
| Metric | Theoretical (Pure Acid) | Theoretical (Pure Boroxine) | Exp. Scenario 1 (Standard EA) | Exp. Scenario 2 (Optimized EA) | Exp. Scenario 3 (qNMR) |
| Formula | Mixture | Mixture | Mixture | ||
| % Carbon | 44.01% | 47.11% | 42.50% (Low) | 45.80% (High) | N/A |
| % Hydrogen | 5.17% | 4.74% | 5.05% | 4.90% | N/A |
| Interpretation | Baseline | Dehydrated | FAIL: Incomplete Combustion | AMBIGUOUS: Partial Dehydration? | PASS: 99.8% Purity |
Analysis:
-
Scenario 1: The low Carbon suggests impurity, but it is actually carbon trapped in boron carbide.
-
Scenario 2: The High Carbon suggests solvent contamination, but it is actually partial dehydration to boroxine.
-
Scenario 3: qNMR ignores the water/boroxine ratio and confirms the aryl core is 99.8% pure relative to the internal standard.
Mandatory Visualization: The Analytical Workflow
Caption: Decision tree for selecting the correct analytical standard. qNMR bypasses the hydration/combustion artifacts inherent to Elemental Analysis.
Detailed Experimental Protocols
Protocol 1: Optimized Elemental Analysis (Combustion with
)
Use this method when you must report CHN values for publication or regulatory filing.
-
Reagent Preparation:
-
Pre-dry Vanadium Pentoxide (
) at 110°C for 2 hours to remove adsorbed moisture. Store in a desiccator.
-
-
Sample Weighing:
-
Weigh 1.5–2.0 mg of 3-Bromo-4-tert-butoxyphenylboronic acid into a tin capsule.
-
Critical Step: Add 5–10 mg of
directly over the sample (the "Ladling" technique). This ratio (approx 1:4 sample:oxidant) ensures the boron oxide glass is disrupted.
-
-
Combustion:
-
Set the furnace temperature to 980°C (higher than standard 950°C if possible).
-
Inject oxygen boost for 5 seconds longer than the standard organic protocol.
-
-
Calculation:
-
Do not force the result to match the Acid formula (
). Calculate the "Boroxine Content" ( ) using the formula: -
Report the result as "Consistent with variable hydration state."
-
Protocol 2: qNMR Purity Assessment (The Self-Validating Standard)
Use this method for assigning potency/purity to the material.
-
Internal Standard Selection:
-
Use Maleic Acid (TraceCERT® or equivalent). It has a sharp singlet at
6.2 ppm, well-separated from the aromatic region of the boronic acid ( 7.0–8.0 ppm) and the tert-butyl group ( 1.3 ppm).
-
-
Sample Preparation:
-
Weigh exactly 10.0 mg (±0.01 mg) of the boronic acid sample (
). -
Weigh exactly 5.0 mg (±0.01 mg) of Maleic Acid (
). -
Dissolve both in 0.7 mL DMSO-d6 .
-
Note: Adding 1 drop of
helps collapse the broad protons and sharpen the aromatic signals, though it may shift water peaks.
-
-
Acquisition:
-
Set relaxation delay (
) to 60 seconds (at least ). -
Acquire 16–32 scans.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the Internal Standard singlet (set to known proton count, e.g., 2H).
-
Integrate the aromatic protons of the boronic acid (e.g., the doublet at position 5 or 6).
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular Weight, = Mass, = Purity of Standard.
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Al-Kurdi, Z., et al. (2020). Quantitative NMR (qNMR) spectroscopy as a tool for the purity assessment of organic compounds.[3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Microanalysis of Boron Compounds. (n.d.). Exeter Analytical Technical Note. (Standard industry protocol for V2O5 additives). Link
Sources
- 1. Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Protocol: Handling 3-Bromo-4-(tert-butoxy)phenylboronic Acid
Executive Summary & Hazard Architecture
Compound Class: Halogenated Phenylboronic Acid / Aryl Ether Primary Risks: Respiratory Irritation (STOT SE 3), Severe Eye Irritation (Eye Irrit.[1] 2A), Skin Irritation (Skin Irrit. 2).
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for niche intermediates like 3-Bromo-4-(tert-butoxy)phenylboronic acid are often sparse, we utilize a Functional Group Hazard Assessment .[2][3] We treat this compound as a summation of its moieties:
-
Boronic Acid [-B(OH)₂]: A known respiratory irritant that readily forms electrostatic dusts.[2][3]
-
Aryl Bromide [Ar-Br]: Increases lipophilicity and potential for contact sensitization.[3]
-
tert-Butoxy Ether [-O-tBu]: Adds organic solubility; chemically stable under basic conditions but potentially acid-labile (generating isobutylene gas and phenolic byproducts if mishandled in acidic media).[2][3]
Immediate Action Required: All handling of dry powder must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for "compliance," but to counter specific physical-chemical interaction risks.[3]
| PPE Category | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff) | Solvent Permeation: This reagent is typically solubilized in THF, Dioxane, or DMF for Suzuki couplings.[2][3] While nitrile resists the solid, it is the solvent vector that drives the toxin through the skin. Double gloving creates a sacrificial barrier. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Particulate Migration: Standard safety glasses fail against airborne boronic acid dust, which is light and electrostatic.[3] Goggles seal the orbital area against hygroscopic dust that becomes caustic upon contact with ocular moisture. |
| Respiratory | Fume Hood (Primary) Face Velocity: 80–100 fpm | Mucosal Hydrolysis: Boronic acids hydrolyze on mucous membranes.[3] If hood work is impossible (strongly discouraged), a powered air-purifying respirator (PAPR) with HEPA filters is required.[2][3] N95s are insufficient for long-term solvent/dust exposure.[3] |
| Body Defense | Lab Coat (High-Neck) Material: Poly-cotton or Nomex | Dust Trap Prevention: The neck area is vulnerable to settling dust.[2][3] A high closure prevents skin sensitization chains. |
Operational Workflow: From Storage to Reaction
Trustworthiness Check: This protocol follows a "Zero-Contamination" logic to protect both the scientist and the reaction integrity (boronic acids can dehydrate to boroxines if mishandled).[2][3]
Phase A: Storage & Retrieval
-
Condition: Store at 2–8°C (Refrigerated).
-
Mechanism: Boronic acids are prone to protodeboronation (loss of the boron group) over time, especially if the tert-butoxy group hydrolyzes.[2][3]
-
Step 1: Allow the container to warm to room temperature inside a desiccator before opening.
-
Reasoning: Opening a cold bottle introduces condensation. Water promotes the formation of boroxine trimers, altering stoichiometry and reducing yield.
-
Phase B: Weighing & Solubilization
-
Step 2: Place an ionizing bar or anti-static gun near the balance inside the fume hood.
-
Reasoning: The tert-butoxy group adds non-polar character to the crystal lattice, increasing static charge buildup.[3] This prevents the powder from "jumping" onto your gloves or benchtop.
-
-
Step 3: Weigh into a tared vial, not onto weighing paper.
-
Reasoning: Minimizes transfer steps.
-
-
Step 4: Immediately dissolve in the reaction solvent (e.g., 1,4-Dioxane or DMF).[2][3]
-
Reasoning: Solubilizing the compound immediately "locks down" the dust hazard, transitioning the risk from inhalation (high risk) to liquid splash (manageable risk).[2]
-
Phase C: Reaction Setup (Suzuki-Miyaura Context)
-
Step 5: Degas solvents before adding the boronic acid if using palladium catalysts.
-
Reasoning: Oxygen promotes homocoupling of boronic acids, wasting your valuable reagent.
-
Waste Disposal & Decontamination
Logistical Plan: Segregation is key to avoiding regulatory fines and dangerous side reactions.
Solid Waste (Contaminated Consumables)[2][3]
-
Classification: Hazardous Solid Waste (Halogenated).
-
Action: Weighing boats, contaminated gloves, and paper towels go into the Solid Hazardous Waste bin.
-
Labeling: Must explicitly list "Contains Organic Bromides and Boron."
Liquid Waste (Reaction Mixtures)[2][3]
-
Classification: Halogenated Organic Solvent Waste.
-
Critical Restriction: DO NOT mix with strong oxidizing acids (Nitric/Chromic).[3]
-
Reasoning: The tert-butoxy group can cleave, and the bromide can oxidize to free bromine (
) gas under extreme oxidative stress.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Protocol: Collect in HDPE or Glass carboys labeled "Halogenated Organics."
Spills (Emergency Response)
-
Isolate: Close hood sash.
-
Neutralize: Cover powder with moist paper towels to prevent dust dispersion.
-
Clean: Wipe with a dilute soap solution (mild surfactant). Avoid acetone, which spreads the lipophilic compound.
Visualized Workflow (DOT Diagram)
Figure 1: Operational workflow emphasizing the containment of dust hazards within the 'Critical Safety Zone' (Fume Hood) and the necessity of thermal equilibration to prevent hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Boronic Acids and Derivatives. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Phenylboronic Acid Derivatives (General Hazard Classifications). ECHA. Retrieved from [Link][2][3]
-
Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (Standard reference for boronic acid stability and handling).
Sources
- 1. fishersci.com [fishersci.com]
- 2. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (3-Bromo-4-methylphenyl)boronic acid | C7H8BBrO2 | CID 23210204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
